Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate
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Overview
Description
Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate is a complex organic compound with the molecular formula C27H41NO11 and a molecular weight of 555.61 g/mol . This compound is characterized by its unique structure, which includes multiple ethoxycarbonyl and ethoxymethyl groups attached to a central carbamate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate typically involves the reaction of benzyl carbamate with tris(2-(ethoxycarbonyl)ethoxymethyl)methyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified using large-scale chromatography or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Triethylamine as a base in an aprotic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or thiocarbamates.
Scientific Research Applications
Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. The ethoxycarbonyl and ethoxymethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Benzyl carbamate
- Ethyl carbamate
- Methyl carbamate
Uniqueness
Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate is unique due to its multiple ethoxycarbonyl and ethoxymethyl groups, which provide enhanced stability and reactivity compared to simpler carbamates. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 3-[3-(3-ethoxy-3-oxopropoxy)-2-[(3-ethoxy-3-oxopropoxy)methyl]-2-(phenylmethoxycarbonylamino)propoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO11/c1-4-36-23(29)12-15-33-19-27(20-34-16-13-24(30)37-5-2,21-35-17-14-25(31)38-6-3)28-26(32)39-18-22-10-8-7-9-11-22/h7-11H,4-6,12-21H2,1-3H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGQUJMKWXZXSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOCC(COCCC(=O)OCC)(COCCC(=O)OCC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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